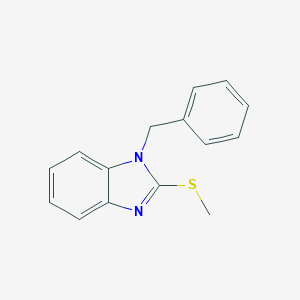

1-Benzyl-2-(methylthio)-1H-benzimidazole

Description

Properties

IUPAC Name |

1-benzyl-2-methylsulfanylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-18-15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFICQRPMWZBBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to natural purines allows for favorable interactions with biological macromolecules.[1] The derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole, combines the benzimidazole core with a benzyl group at the N1 position and a methylthio group at the C2 position. These substitutions are known to modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Chemical Properties

Quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂S | [2] |

| Molecular Weight | 254.35 g/mol | [2] |

| CAS Number | Not explicitly assigned; Analog CAS: 7152-24-1 (for 2-(methylthio)-1H-benzimidazole) | [3] |

| Appearance | Expected to be a solid at room temperature (based on analogs) | N/A |

| Melting Point | Data not available. The related compound, 2-(methylthio)benzimidazole, has a melting point of 202 °C.[4] | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The parent 2-(methylthio)benzimidazole has a calculated water solubility (logS) of -3.00.[5] | N/A |

Spectral Data

| Technique | Expected Peaks / Shifts (δ in ppm) | Assignment |

| ¹H NMR | ~ 7.20 - 7.80 (m, 9H) | Aromatic protons (benzimidazole and benzyl rings) |

| ~ 5.40 (s, 2H) | N-CH₂ (benzylic protons) | |

| ~ 2.70 (s, 3H) | S-CH₃ (methylthio protons) | |

| ¹³C NMR | ~ 152.0 | C2 (carbon bearing the methylthio group) |

| ~ 126.0 - 138.0 | Aromatic carbons | |

| ~ 110.0 - 124.0 | Aromatic carbons | |

| ~ 48.0 | N-CH₂ (benzylic carbon) | |

| ~ 15.0 | S-CH₃ (methylthio carbon) | |

| IR Spectroscopy | ~ 3050-3100 cm⁻¹ | Aromatic C-H stretch |

| ~ 2900-3000 cm⁻¹ | Aliphatic C-H stretch (CH₃, CH₂) | |

| ~ 1580-1620 cm⁻¹ | C=N and C=C ring stretching | |

| ~ 1450-1500 cm⁻¹ | Aromatic C=C stretching | |

| ~ 740-760 cm⁻¹ | ortho-disubstituted benzene C-H bend |

Note: Predicted shifts are based on spectral data for analogs such as 1-benzyl-2-methyl-1H-benzo[d]imidazole, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, and 2-(methylthio)benzimidazole.[6][7]

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-mercaptobenzimidazole. A general procedure is outlined below, adapted from methodologies for N-alkylation and S-alkylation of benzimidazole derivatives.[6][8]

Step 1: N-Benzylation of 2-Mercaptobenzimidazole

-

Materials: 2-Mercaptobenzimidazole, sodium hydroxide (NaOH), benzyl bromide (or chloride), and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure: a. To a round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq) and the solvent (e.g., THF). b. Add powdered sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 10-15 minutes. c. Add benzyl bromide (1.0 eq) dropwise to the suspension. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction completion using Thin-Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. The resulting crude product is 1-benzyl-1H-benzimidazole-2-thiol.

Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2-thiol

-

Materials: Crude 1-benzyl-1H-benzimidazole-2-thiol from Step 1, a mild base such as potassium carbonate (K₂CO₃), a methylating agent like methyl iodide (CH₃I), and a solvent such as DMF or acetonitrile.

-

Procedure: a. Dissolve the crude product from Step 1 in the chosen solvent (e.g., DMF). b. Add potassium carbonate (1.5 eq) to the solution. c. Add methyl iodide (1.1 eq) and stir the mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Once complete, pour the reaction mixture into ice-cold water to precipitate the product. f. Filter the solid, wash with water, and dry to obtain crude this compound.

Purification

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield a purified solid.

-

Column Chromatography: For higher purity, the crude solid can be purified by flash column chromatography on silica gel.[9] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 15% ethyl acetate).[9] The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.

Analysis

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

TLC: To monitor reaction progress and assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[12]

Chemical Reactivity and Stability

The reactivity of this compound is governed by several key features:

-

Imidazole Ring: The non-benzylated nitrogen (N3) is basic and can be protonated or act as a nucleophile in further reactions.

-

Methylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone using appropriate oxidizing agents.

-

Benzylic Protons: The N-CH₂ protons are not typically reactive but can be involved in certain radical or oxidative reactions under harsh conditions.

The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity

Benzimidazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[13] While specific bioactivity data for this compound is limited, studies on structurally similar compounds provide strong evidence for its potential as an antimicrobial agent.

For instance, a series of N-alkylated 2-(benzylthiomethyl)-1H-benzimidazole derivatives were synthesized and tested for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[9] The results, presented below, highlight the potential of this chemical class.

| Compound Derivative (Analog) | R₂ Group | R₃ Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| 7a | H | Phenyl | 140 | 140 |

| 7b | Cl | Phenyl | 290 | 290 |

| 7e | H | Methyl | 150 | 150 |

| 7f | Cl | Methyl | 160 | 160 |

| 7k | CF₃ | CH₂OH | 280 | 280 |

Data from Coulibaly et al., 2022. Note: These compounds are structural analogs and not the title compound. The activity of this compound would require separate experimental validation.[9]

Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Molecular Reactivity Map

Caption: Key reactive sites and potential chemical transformations of the title compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal and materials chemistry. Its synthesis is achievable through straightforward N-alkylation and S-alkylation reactions. While specific experimental data on its physical properties are sparse, its characteristics can be reliably inferred from closely related analogs. The presence of multiple reactive sites—the basic imidazole nitrogen and the oxidizable sulfur atom—offers avenues for further chemical modification. Based on the potent antimicrobial activity of similar structures, this compound represents a promising lead for the development of new therapeutic agents, warranting further investigation by researchers in the field.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Benzimidazole, 2-(methylthio)- (CAS 7152-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, predicted and comparative spectroscopic data, and potential biological significance, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a core benzimidazole scaffold, which is a fusion of benzene and imidazole rings. A benzyl group is attached to one of the nitrogen atoms of the imidazole ring, and a methylthio group is substituted at the 2-position.

Molecular Formula: C₁₅H₁₄N₂S

Molecular Weight: 254.35 g/mol

The structure combines the aromatic stability of the benzimidazole and benzyl moieties with the functional methylthio group, making it a target for investigating structure-activity relationships in various biological assays.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzimidazole.

Experimental Protocol: Synthesis of this compound

Step 1: N-Benzylation of 2-Mercaptobenzimidazole

-

Materials: 2-Mercaptobenzimidazole, benzyl chloride, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in the chosen solvent.

-

Add the base to the solution and stir to form the corresponding salt.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product, 1-benzyl-1H-benzimidazole-2-thiol.

-

Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2-thiol

-

Materials: 1-Benzyl-1H-benzimidazole-2-thiol, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

Dissolve 1-benzyl-1H-benzimidazole-2-thiol in the solvent.

-

Add the base to the solution.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -S-CH₃ | ~2.7 | Singlet |

| -N-CH₂-Ph | ~5.5 | Singlet |

| Benzyl-H (aromatic) | ~7.2-7.4 | Multiplet |

| Benzimidazole-H (aromatic) | ~7.2-7.8 | Multiplet |

Note: The aromatic protons of the benzimidazole and benzyl groups are expected to show complex splitting patterns in the aromatic region of the spectrum.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -S-CH₃ | ~15 |

| -N-CH₂-Ph | ~48 |

| Benzimidazole-C (aromatic) | ~110-142 |

| Benzyl-C (aromatic) | ~126-136 |

| Benzimidazole-C2 (C=N) | ~152 |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N (imidazole) | 1610-1630 |

| C=C (aromatic) | 1450-1600 |

| C-N | 1300-1350 |

| C-S | 600-800 |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| Fragment | Predicted m/z |

| [M]⁺ | 254 |

| [M - SCH₃]⁺ | 207 |

| [C₇H₇]⁺ (benzyl cation) | 91 |

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The biological activity of this compound is likely to be in a similar vein, with potential applications as an antimicrobial agent.

Many antimicrobial benzimidazoles function by inhibiting crucial cellular processes in pathogens. A common mechanism of action involves the disruption of microtubule polymerization, which is essential for cell division, motility, and intracellular transport.

Hypothesized Signaling Pathway for Antimicrobial Activity

Caption: A potential mechanism of antimicrobial action for benzimidazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. The detailed protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and characterize this compound. The potential for antimicrobial activity, based on the well-established pharmacology of the benzimidazole scaffold, warrants further investigation into its specific biological mechanisms and therapeutic applications. This document is intended to facilitate future research and development efforts centered on this promising chemical entity.

An In-depth Technical Guide to 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this derivative has not been definitively assigned in major public databases, this document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of closely related benzimidazole derivatives. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzimidazole-based compounds for drug discovery and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Expected) | 2-(methylthio)-1H-benzimidazole | 1-Benzyl-1H-benzimidazole |

| CAS Number | Not Assigned | 7152-24-1[1][2][3] | 4981-92-4[4] |

| Molecular Formula | C15H14N2S[5] | C8H8N2S[1] | C14H12N2[4] |

| Molecular Weight | 254.35 g/mol [5] | 164.23 g/mol [1] | 208.26 g/mol [4] |

| Appearance | White to off-white solid (Expected) | White to almost white crystalline powder[6] | Colorless solid |

| Melting Point (°C) | Not Determined | 202[6] | Not specified |

| Boiling Point (°C) | Not Determined | Not Determined | Not specified |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Expected) | Soluble in organic solvents | Soluble in organic solvents |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃) | ~ 2.7 (s, 3H, S-CH₃), ~ 5.4 (s, 2H, N-CH₂-Ph), ~ 7.1-7.8 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~ 15.0 (S-CH₃), ~ 48.0 (N-CH₂-Ph), ~ 110.0, 120.0, 122.0, 123.0, 127.0, 128.0, 129.0, 135.0, 142.0 (Ar-C), ~ 154.0 (N-C=N) |

| Mass Spec (ESI-MS) | m/z: 255.09 [M+H]⁺ |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzimidazole. The following protocol is a detailed methodology based on established procedures for the synthesis of related benzimidazole derivatives.

2.1. Step 1: Synthesis of 2-(methylthio)-1H-benzimidazole

This step involves the S-methylation of 2-mercaptobenzimidazole.

-

Materials:

-

2-Mercaptobenzimidazole

-

Methyl iodide

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(methylthio)-1H-benzimidazole.

-

2.2. Step 2: N-Benzylation of 2-(methylthio)-1H-benzimidazole

This step involves the alkylation of the nitrogen atom of the benzimidazole ring with benzyl bromide.

-

Materials:

-

2-(methylthio)-1H-benzimidazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 2-(methylthio)-1H-benzimidazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

-

Biological Context and Potential Applications

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of different substituents on the benzimidazole core can significantly modulate their pharmacological properties.

Derivatives of 2-(methylthio)-1H-benzimidazole have been investigated for various therapeutic applications, including:

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Several studies have reported the synthesis and evaluation of 2-substituted benzimidazoles against a range of bacterial and fungal strains.

-

Anticancer Activity: The benzimidazole scaffold is present in several approved anticancer drugs. These compounds can exert their effects through various mechanisms, such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways involved in cell proliferation and apoptosis.

-

Antiviral and Antiprotozoal Activity: Certain benzimidazole derivatives have shown efficacy against various viruses and protozoan parasites.

The specific biological activity of this compound is not extensively documented in publicly available literature. However, based on the known activities of related compounds, it is a promising candidate for screening in various biological assays, particularly for antimicrobial and anticancer properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Experimental Workflow for Antibacterial Screening

This diagram outlines a general workflow for evaluating the antibacterial activity of a synthesized compound like this compound.

Caption: Workflow for antibacterial activity screening.

References

- 1. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 2. 1H-Benzimidazole, 2-(methylthio)- (CAS 7152-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]

- 4. 1-Benzyl-1H-benzimidazole | C14H12N2 | CID 563347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of a plethora of derivatives with diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anthelmintic, and anticancer properties.

This technical guide focuses on a specific derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole. The introduction of a benzyl group at the N1 position and a methylthio group at the C2 position of the benzimidazole core significantly influences its physicochemical properties and biological activity. This document provides a comprehensive overview of its molecular characteristics, synthesis, and known biological effects, with a particular emphasis on its antibacterial potential.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H14N2S | [Calculated] |

| Molecular Weight | 254.35 g/mol | [Calculated] |

| Physical Appearance | Reported as a white powder. |

Note: Further experimental determination of properties such as solubility in various solvents, pKa, and stability under different conditions is recommended for any drug development program.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been reported through multi-step reactions. A common synthetic route involves the initial preparation of a benzimidazole thiol precursor, followed by benzylation and methylation.

General Synthesis Protocol

A generalized experimental protocol for the synthesis of related N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivatives is as follows:

-

Synthesis of 2-(chloromethyl)-1H-benzimidazole: o-Phenylenediamine is reacted with chloroacetic acid in the presence of hydrochloric acid under reflux. The resulting precipitate is then purified.

-

Formation of Thiouronium Salt: The 2-(chloromethyl)-1H-benzimidazole is then reacted with thiourea in acetonitrile under reflux to form the corresponding thiouronium salt.

-

S-Alkylation: The thiouronium salt is treated with a sodium hydroxide solution in ethanol, followed by the addition of a benzyl halide derivative to yield the 2-((thiobenzyl)methyl)-1H-benzimidazole.

-

N-Benzylation: The final step involves the N-alkylation of the benzimidazole nitrogen with benzyl chloride or bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Note: The specific reagents and reaction conditions may vary to optimize the yield and purity of the final product.

Biological Activity

The primary biological activity reported for this compound and its close analogs is antibacterial activity.

Antibacterial Activity

Derivatives of this compound have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Reported MIC Values (µg/mL) |

| Escherichia coli | 140 - 290 |

| Staphylococcus aureus | 140 - 290 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol for Antibacterial Susceptibility Testing

The antibacterial activity is typically determined using the liquid microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Inoculum Preparation: A bacterial colony from an 18-hour culture is homogenized in a saline solution (0.9% NaCl) and incubated.

-

Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: A standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto Mueller-Hinton agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the general workflow for its synthesis and antibacterial evaluation can be depicted as follows:

Caption: General workflow from synthesis to antibacterial evaluation.

Conclusion and Future Directions

This compound is a benzimidazole derivative with demonstrated antibacterial activity. The synthetic routes to this and related compounds are well-established, allowing for the generation of analogs for structure-activity relationship (SAR) studies. The available data suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents.

For future research, a more comprehensive characterization of the physicochemical properties of this compound is essential for its development as a potential drug candidate. Furthermore, while the broader benzimidazole class is known for a wide range of biological activities, including antifungal, antiviral, and anticancer effects, these have not been specifically investigated for this particular derivative. Exploring these other potential therapeutic applications could unveil new opportunities for this compound. Elucidating its mechanism of action and identifying its specific molecular targets within bacterial cells will also be crucial for its advancement in drug discovery pipelines.

1-Benzyl-2-(methylthio)-1H-benzimidazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the formation of the core benzimidazole structure, followed by sequential alkylation reactions.

Core Synthesis Pathway

The most effective and commonly documented pathway for the synthesis of this compound involves a three-stage process:

-

Formation of the Precursor: Synthesis of 2-mercaptobenzimidazole (also known as 1H-benzo[d]imidazole-2-thiol) from o-phenylenediamine.

-

S-Methylation: Selective methylation at the sulfur atom to produce the intermediate, 2-(methylthio)-1H-benzimidazole.

-

N-Benzylation: Subsequent benzylation at the N-1 position of the benzimidazole ring to yield the final product.

This sequential approach allows for controlled and regioselective addition of the methylthio and benzyl groups.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for the synthesis of benzimidazole derivatives.[1][2][3][4]

Stage 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

This procedure is adapted from a well-established method for creating the benzimidazole-2-thiol core structure.[2]

-

Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 95% ethanol (300 mL), and water (45 mL).

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Decolorization: Cautiously add activated charcoal (Norit, 12 g) to the mixture and continue to reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture to remove the charcoal.

-

Precipitation: Heat the filtrate to 60-70°C. Add warm tap water (300 mL, 60-70°C), followed by a solution of acetic acid (25 mL) in water (50 mL), while stirring vigorously.

-

Crystallization: The product will precipitate as white crystals. To ensure complete crystallization, place the mixture in a refrigerator for 3 hours.

-

Isolation: Collect the product by filtration using a Büchner funnel and dry overnight at 40°C. This method typically yields 37.8–39 g (84–86.5%) of 2-mercaptobenzimidazole.[2]

Stage 2: S-Methylation of 2-Mercaptobenzimidazole

This protocol describes the selective methylation of the thiol group.[3]

-

Reaction Setup: Dissolve 2-mercaptobenzimidazole (0.05 mol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: Add sodium hydroxide (2.0 g, 0.05 mol).

-

Reagent Addition: Add methyl iodide (0.05 mol).

-

Reflux: Heat the reaction mixture to reflux for 4-7 hours.

-

Work-up: After the reflux period, filter the hot solution to remove the precipitated salt.

-

Crystallization: Allow the filtrate to cool. The product, 2-(methylthio)-1H-benzimidazole, will crystallize.

-

Purification: Recrystallize the product from an ethanol/water mixture to obtain the pure intermediate.

Stage 3: N-Benzylation of 2-(methylthio)-1H-benzimidazole

This final step introduces the benzyl group onto the benzimidazole nitrogen. The protocol is based on procedures for N-alkylation of similar benzimidazole systems.[4][5]

Caption: Experimental workflow for the N-benzylation of the benzimidazole intermediate.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(methylthio)-1H-benzimidazole intermediate (0.005 mol) in an anhydrous solvent such as dioxane (5 mL) or ethanol (15 mL).[4][5]

-

Deprotonation: Place the flask in an ice water bath (0-5°C). Slowly add a base such as sodium hydride (NaH, 0.005 mol) or potassium carbonate (K₂CO₃). Stir the mixture for approximately 30 minutes to form the benzimidazolide anion.[4]

-

Reagent Addition: Add benzyl chloride (0.005 mol) dropwise to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Quenching: Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

-

Isolation: Collect the solid by filtration and wash with cold ethanol.[1]

-

Purification: Purify the crude product by column chromatography on silica gel, using an eluent system such as ethyl acetate/hexane, to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes yields and melting points for the key precursor and for products of analogous S-alkylation and N-alkylation reactions, providing expected values for this synthesis pathway.

| Step/Reaction | Reactant(s) | Product | Yield (%) | M.P. (°C) | Reference(s) |

| Precursor Synthesis | o-Phenylenediamine + Potassium Ethyl Xanthate | 2-Mercaptobenzimidazole | 84 - 86.5 | 303 - 304 | [2] |

| Analogous S-Alkylation | 2-Mercaptobenzimidazole + Benzyl Chloride | 2-(Benzylthio)-1H-benzimidazole | 88 | 122 - 124 | [1] |

| Analogous S-Alkylation | 1-Acetyl-benzimidazole-2-thiol + Benzyl Chloride | 1-Acetyl-2-(benzylthio)benzimidazole | 74 | 185 - 186 | [6] |

| Analogous N-Alkylation | 2-(Benzylthiomethyl)-1H-benzimidazole + Substituted Benzyl Halides | N-Benzyl-2-(benzylthiomethyl)benzimidazole | 72 - 79 | N/A | [7] |

References

- 1. academicjournals.org [academicjournals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

Unveiling the Bioactive Potential: A Technical Guide to 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the biological profile of a specific derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole. While robust data for this exact molecule is limited in publicly available literature, this document consolidates the known biological activities of its close structural analogs, particularly in the realms of antibacterial, anticancer, and antiviral research. By examining these related compounds, we can infer the potential mechanisms of action and guide future research into the therapeutic promise of this compound. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways to facilitate further investigation.

Introduction

Benzimidazole derivatives have garnered significant attention in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. The core structure, a fusion of benzene and imidazole rings, serves as a versatile template for chemical modifications, leading to a broad spectrum of therapeutic agents. The introduction of a benzyl group at the N-1 position and a methylthio group at the C-2 position of the benzimidazole ring, as seen in this compound, is anticipated to modulate its biological activity. This document aims to provide a detailed technical overview of the known biological activities of this compound and its close relatives, offering a valuable resource for researchers in the field.

Antibacterial Activity

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various 2-(benzylthio)methyl-1H-benzimidazole derivatives against Staphylococcus aureus and Escherichia coli.

| Compound Derivative (Modification on Benzyl Ring) | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Unsubstituted | S. aureus | 140 - 320 | - | [1] |

| Unsubstituted | E. coli | 140 - 400 | - | [1] |

| 4-Chloro | S. aureus | 140 - 290 | Bactericidal | [2] |

| 4-Chloro | E. coli | 140 - 290 | Bactericidal | [2] |

| 4-Trifluoromethyl | S. aureus | 140 - 290 | Bactericidal | [2] |

| 4-Trifluoromethyl | E. coli | 140 - 290 | Bacteriostatic | [2] |

| 5-Nitro (on Benzimidazole) | E. coli | 400 | Bactericidal | [1] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).

-

Preparation of Test Compound: The benzimidazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count after incubation.[2]

Experimental Workflow

Caption: Workflow for antibacterial susceptibility testing.

Anticancer Activity (Inferred)

Direct experimental data on the anticancer activity of this compound is not currently available. However, the broader class of benzimidazole derivatives has been extensively studied for its anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.

Potential Mechanisms of Action

Based on studies of related benzimidazole derivatives, the potential anticancer mechanisms of this compound may involve:

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds are known to bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and others.

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I or II, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

-

Induction of Apoptosis: Benzimidazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathway

Caption: Potential mechanism via tubulin polymerization inhibition.

Antiviral Activity (Inferred)

Similar to its anticancer profile, specific antiviral data for this compound is scarce. However, various 2-thio-benzimidazole derivatives have been reported to possess antiviral activities against a range of viruses.

Potential Viral Targets

Derivatives of 2-thio-benzimidazole have shown activity against several viruses, including:

-

Hepatitis C Virus (HCV): Some benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase.

-

Herpes Simplex Virus (HSV): Certain analogs have demonstrated activity against HSV-1.

-

Human Cytomegalovirus (HCMV): 2-benzylthio analogs have been evaluated for their activity against HCMV.[3]

-

Respiratory Syncytial Virus (RSV): Some 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against RSV.[4]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period to allow for viral adsorption.

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing different concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

-

EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is limited, the available information on its close structural analogs suggests promising antibacterial activity. Furthermore, based on the extensive research on the benzimidazole scaffold, it is plausible that this compound may also exhibit anticancer and antiviral properties, potentially through mechanisms such as tubulin polymerization inhibition or viral enzyme inhibition. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research to fully elucidate the biological activity profile of this compound and to explore its potential as a novel therapeutic agent. Further investigation is warranted to synthesize and screen this compound against a wide range of bacterial, cancer, and viral targets to confirm these inferred activities.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]

- 3. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities associated with the benzimidazole scaffold. While direct experimental data for this specific molecule is not extensively published, this guide compiles predicted spectroscopic values based on closely related analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research.

Molecular Structure and Predicted Spectroscopic Data

This compound belongs to a class of compounds known for a variety of pharmacological activities, including antimicrobial and anticancer properties. An unambiguous characterization using modern spectroscopic techniques is crucial for its identification, purity assessment, and further development.

The data presented below is predicted based on the analysis of structurally similar compounds, including 1-methyl-2-(methylthio)-1H-benzimidazole[1], 1-benzyl-2-methyl-1H-benzimidazole[1], and 2-(benzylthio)-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.75 - 7.70 | Multiplet | 1H | Benzimidazole H-4 |

| ~ 7.40 - 7.20 | Multiplet | 7H | Benzimidazole H-5, H-6, H-7 & Benzyl Ar-H |

| ~ 7.10 - 7.05 | Multiplet | 2H | Benzyl Ar-H (ortho) |

| ~ 5.45 | Singlet | 2H | N-CH₂ (Benzyl) |

| ~ 2.75 | Singlet | 3H | S-CH₃ (Methylthio) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 153.5 | C-2 (N-C-S) |

| ~ 142.8 | C-7a |

| ~ 136.5 | C-3a |

| ~ 135.8 | Benzyl C-ipso |

| ~ 129.0 | Benzyl C-para |

| ~ 128.9 | Benzyl C-ortho |

| ~ 127.8 | Benzyl C-meta |

| ~ 122.5 | C-5 / C-6 |

| ~ 122.0 | C-5 / C-6 |

| ~ 119.5 | C-4 |

| ~ 109.8 | C-7 |

| ~ 48.5 | N-CH₂ (Benzyl) |

| ~ 15.0 | S-CH₃ (Methylthio) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted absorption bands are based on characteristic frequencies for benzimidazole and thioether moieties.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3030 | Medium | C-H Aromatic Stretch |

| 2950 - 2850 | Medium-Weak | C-H Aliphatic Stretch (CH₂, CH₃) |

| ~ 1615 | Medium | C=N Imidazole Stretch |

| 1500 - 1450 | Strong | C=C Aromatic Ring Stretch |

| ~ 1400 | Medium | C-N Stretch |

| 750 - 700 | Strong | C-H Aromatic Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂S |

| Molecular Weight | 254.35 g/mol |

| Predicted [M+H]⁺ | 255.0905 |

| Key Fragments (m/z) | 207 ([M-SCH₃]⁺), 163 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺, Benzyl cation) |

Experimental Protocols

The following section details a plausible synthetic route and the standard procedures for acquiring the spectroscopic data described above.

Synthesis of this compound

A robust two-step synthesis is proposed, starting from commercially available 2-mercaptobenzimidazole.

Step 1: Synthesis of 1-Benzyl-1H-benzimidazole-2-thiol

-

To a 100 mL round-bottom flask, add 2-mercaptobenzimidazole (1.50 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in tetrahydrofuran (THF, 40 mL).

-

Stir the mixture at room temperature for 20 minutes to form the sodium salt.

-

Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the suspension.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1-Benzyl-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 (2.40 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in THF (40 mL) in a 100 mL round-bottom flask.

-

Stir the mixture for 20 minutes at room temperature.

-

Add methyl iodide (1.56 g, 0.68 mL, 11 mmol) dropwise.

-

Stir the reaction mixture at room temperature overnight. Monitor by TLC.

-

After completion, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra should be recorded on a 400 MHz (or higher) spectrometer. The purified compound is to be dissolved in deuterated chloroform (CDCl₃) with TMS as an internal standard.[1]

-

IR Spectroscopy : The FT-IR spectrum should be recorded using a Fourier Transform Infrared spectrophotometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should be performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the exact mass of the [M+H]⁺ ion.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the compound's structural features as determined by NMR spectroscopy.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative 1H NMR data for this compound. These predictions are based on spectral data from structurally related compounds, including 1-methyl-2-(methylthio)-1H-benzo[d]imidazole and 2-(benzylthio)-1H-benzimidazole.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | m | 1H | Benzimidazole-H |

| ~7.30-7.20 | m | 8H | Benzimidazole-H & Benzyl-H |

| ~5.30 | s | 2H | CH2 (Benzyl) |

| ~2.75 | s | 3H | S-CH3 |

Experimental Protocol

The acquisition of 1H NMR spectra for benzimidazole derivatives is a standard procedure in organic chemistry labs. The following is a generalized experimental protocol based on common practices.[1][2][3]

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer is typically used for data acquisition.[1][2][3]

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent.

-

Commonly used solvents include deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[3]

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

Data Acquisition:

-

The 1H NMR spectrum is recorded at room temperature.

-

Standard pulse sequences are used to acquire the spectrum.

-

The spectral width is set to encompass all expected proton signals, typically from 0 to 10 ppm.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts of the signals are referenced to the internal standard (TMS).

-

The integrals of the signals are calculated to determine the relative number of protons.

-

The multiplicity (e.g., singlet, doublet, triplet, multiplet) of each signal is determined to provide information about neighboring protons.

Structural Elucidation and Signal Assignment

The chemical structure of this compound and the assignment of its proton signals are crucial for confirming its identity.

Caption: Chemical structure and predicted 1H NMR signal assignments.

The aromatic protons of both the benzimidazole core and the benzyl group are expected to appear in the downfield region of the spectrum, typically between 7.20 and 7.70 ppm, as a complex multiplet. The methylene protons of the benzyl group are anticipated to resonate as a singlet around 5.30 ppm. The methyl protons of the methylthio group are expected to appear as a singlet in the upfield region, around 2.75 ppm. This is consistent with data for 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, which shows the S-CH3 signal at 2.79 ppm.

References

An In-depth Technical Guide to the 13C NMR Analysis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected chemical shifts, provides a detailed experimental protocol for acquiring ¹³C NMR data, and presents a structural visualization to aid in spectral interpretation.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~152 | The C2 carbon, attached to two heteroatoms (N and S), is expected to be significantly deshielded. |

| C3a | ~142 | This bridgehead carbon is part of the aromatic system and adjacent to a nitrogen atom. |

| C7a | ~135 | Similar to C3a, this is a bridgehead carbon within the aromatic benzimidazole core. |

| C4, C7 | 110 - 120 | These carbons of the benzene ring are influenced by the fused imidazole ring. |

| C5, C6 | 122 - 124 | These aromatic carbons are expected to have chemical shifts typical for a substituted benzene ring. |

| -CH₂- (Benzyl) | ~48 | The methylene carbon of the benzyl group is deshielded by the adjacent nitrogen and phenyl ring. |

| Cipso (Benzyl) | ~136 | The carbon of the benzyl's phenyl ring directly attached to the methylene group. |

| Cortho (Benzyl) | ~128 | The ortho carbons of the benzyl's phenyl ring. |

| Cmeta (Benzyl) | ~129 | The meta carbons of the benzyl's phenyl ring. |

| Cpara (Benzyl) | ~128 | The para carbon of the benzyl's phenyl ring. |

| -SCH₃ | ~15 | The methylthio group's carbon is expected to be in the aliphatic region. |

Experimental Protocol for ¹³C NMR Analysis

The following is a standard protocol for obtaining a ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a ¹³C frequency of 100 or 125 MHz.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming on the sample to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of ¹³C NMR signals.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound, which is essential for its structural confirmation and characterization in research and development settings. The predicted data and experimental protocol offer a robust framework for scientists working with this and related benzimidazole derivatives.

Mass Spectrometry of 1-Benzyl-2-(methylthio)-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The content herein is based on established fragmentation patterns of analogous benzimidazole derivatives and general principles of mass spectrometry, offering a predictive framework in the absence of extensive, publicly available experimental data for this specific compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation behavior under mass spectrometric conditions is essential for its identification and characterization in complex matrices. This guide outlines the predicted mass spectral characteristics, proposes a fragmentation pathway, and provides a representative experimental protocol for its analysis.

Predicted Mass Spectral Data

While specific experimental quantitative data for this compound is not widely published, a predicted fragmentation pattern can be derived from the analysis of structurally related compounds, such as 2-(methylthio)-1H-benzimidazole and other N-benzyl benzimidazole derivatives.[1][2][3] The following table summarizes the expected key ions and their relative abundances under electron ionization (EI) conditions.

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Notes |

| 254 | [M]•+ | 40 | Molecular Ion |

| 239 | [M - CH₃]⁺ | 15 | Loss of a methyl radical |

| 163 | [M - C₇H₇]⁺ | 30 | Loss of the benzyl radical |

| 149 | [C₈H₇N₂S]⁺ | 20 | Benzimidazolethio radical cation |

| 91 | [C₇H₇]⁺ | 100 | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | 25 | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the benzyl and methylthio groups. The proposed pathway is visualized in the following diagram.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocol

This section provides a representative experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the range of 1-100 µg/mL.

4.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation pattern, centered around the formation of the tropylium ion as the base peak and characteristic losses of methyl and benzyl moieties, offers a robust basis for the identification and structural confirmation of this compound. The provided experimental protocol serves as a starting point for method development for the analysis of this and related benzimidazole derivatives. Further empirical studies employing high-resolution mass spectrometry and tandem mass spectrometry would provide deeper insights into its fragmentation pathways.

References

An In-depth Technical Guide on the Crystal Structure of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its Analogue

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The functionalization at the 1 and 2 positions of the benzimidazole ring system allows for the modulation of their physicochemical and pharmacological properties. The incorporation of a benzyl group at the N1-position and a methylthio group at the C2-position can influence the molecule's steric and electronic profile, potentially impacting its interaction with biological targets. This guide provides a detailed overview of the synthesis, characterization, and crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole.

Synthesis and Characterization Workflow

The synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole typically involves a multi-step process, starting from the formation of the benzimidazole core, followed by functionalization at the nitrogen and sulfur atoms. The subsequent characterization using various analytical techniques is crucial to confirm the structure and purity before proceeding to single-crystal X-ray diffraction studies.

Caption: General workflow for the synthesis and structural analysis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole.

Crystal Structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

The compound 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole (C₁₅H₁₃ClN₂S) crystallizes in a triclinic system.[1] The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₃ClN₂S |

| Formula Weight | 288.80 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 17.201 |

| b (Å) | 5.873 |

| c (Å) | 24.791 |

| α (°) | 67.410(10) |

| β (°) | 74.083(11) |

| γ (°) | 81.858(12) |

Experimental Protocols

Synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

A plausible synthetic route for 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole is a two-step process starting from 2-mercaptobenzimidazole.

Step 1: Synthesis of 2-(Methylthio)-1H-benzimidazole

To a solution of 2-mercaptobenzimidazole in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) is added to form the corresponding thiolate salt. To this mixture, a methylating agent like methyl iodide is added, and the reaction is stirred, typically at room temperature, until completion. The product, 2-(methylthio)-1H-benzimidazole, can be isolated by precipitation or extraction.

Step 2: Synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

The 2-(methylthio)-1H-benzimidazole is then N-alkylated using 2-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the reaction. After completion, the crude product is obtained by pouring the reaction mixture into water and filtering the precipitate. Purification is generally achieved by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

The crystallographic data for 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole was collected on an X-AREA diffractometer using graphite-monochromatized Mo-Kα radiation.[1] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F².

Molecular and Crystal Packing

In the crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole, the packing of the molecules is influenced by intermolecular interactions. The abstract of the study indicates that classical hydrogen bonds are not observed, but C-H···π interactions are present between the molecules, contributing to the stability of the crystal lattice.[2] The molecular geometry, including bond lengths and angles, was found to be in good agreement with theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods.[1]

Logical Diagram for Structure Determination

The process of determining the crystal structure from a single crystal involves a logical sequence of steps from data collection to final structural analysis.

Caption: A simplified workflow for the determination of a single-crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole, a close analogue of the requested 1-Benzyl-2-(methylthio)-1H-benzimidazole. The presented crystallographic data, experimental protocols, and logical workflows offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development. The structural information derived from such studies is fundamental for understanding the properties of these molecules and for the rational design of new benzimidazole-based therapeutic agents.

References

Solubility of 1-Benzyl-2-(methylthio)-1H-benzimidazole in Organic Solvents: A Technical Guide

Abstract: This technical guide addresses the solubility of 1-benzyl-2-(methylthio)-1H-benzimidazole in organic solvents. As a compound of interest in medicinal chemistry and materials science, understanding its solubility is critical for formulation, process development, and biological screening. This document provides a summary of the known solubility characteristics of related benzimidazole compounds, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment. It is intended for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and biologically active molecules. The solubility of such compounds is a fundamental physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their utility in various chemical reactions and formulations.

A thorough literature search revealed a lack of specific quantitative solubility data for this compound in common organic solvents. However, general solubility trends for the parent benzimidazole scaffold and its derivatives have been characterized. Typically, benzimidazoles are crystalline solids with a high degree of chemical stability.[1] Their solubility is influenced by factors such as the nature of substituents, the crystal lattice energy, and the physicochemical properties of the solvent (e.g., polarity, hydrogen bonding capacity). For instance, the parent benzimidazole is freely soluble in alcohol but only sparingly soluble in ether and practically insoluble in less polar solvents like benzene and petroleum ether.[1] The introduction of substituents, such as the N-benzyl and S-methyl groups in the target compound, will significantly alter these properties.

This guide provides researchers with the necessary background and methodologies to determine the solubility of this compound experimentally.

Data Presentation: Illustrative Solubility of Benzimidazole

While specific data for this compound is not available, the following table presents solubility data for the parent compound, benzimidazole, in several organic solvents. This information serves as a baseline and an example of how solubility data is typically presented. It has been observed that the solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[2] In a study of various imidazoles and benzimidazoles, the solubility was found to increase in the order of chlorobutane < toluene < 2-nitrotoluene < dichloromethane.[3][4]

Table 1: Solubility of Benzimidazole in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Mole Fraction (x₁) | Reference |

| Dichloromethane | 25 | Data not specified | Data not specified | [4][5] |

| Toluene | 25 | Data not specified | ~0.0085 (at RT) | [3] |

| 1-Chlorobutane | 25 | Data not specified | Data not specified | [4][5] |

| 2-Nitrotoluene | 25 | Data not specified | Data not specified | [4][5] |

| Alcohol | Ambient | Freely Soluble | Data not specified | [1] |

| Ether | Ambient | Sparingly Soluble | Data not specified | [1] |

| Benzene | Ambient | Practically Insoluble | Data not specified | [1] |

| Petroleum Ether | Ambient | Practically Insoluble | Data not specified | [1] |

Note: The table is populated with qualitative and limited quantitative data found in the literature. "Freely Soluble," "Sparingly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. The mole fraction for toluene is an approximation based on the available data.

Experimental Protocols

To determine the solubility of this compound, established methodologies for sparingly soluble compounds should be employed. The following protocols describe the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and a high-throughput turbidimetric method for assessing kinetic solubility.[6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is widely regarded as the most reliable technique for measuring equilibrium solubility.[7] It involves allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[8] The duration may need to be optimized based on preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.[9] For fine suspensions, centrifugation at a controlled temperature can be used to facilitate phase separation.

-